11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride
Descripción
Systematic and Trivial Nomenclature
The systematic nomenclature of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions for complex polycyclic nitrogen-containing heterocycles. The primary systematic name, as registered in chemical databases, is 2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne;hydrochloride, which precisely describes the tricyclic structure with specific ring fusion patterns and substitution positions. This systematic designation indicates the presence of an aza (nitrogen) substituent within a tricyclic framework characterized by specific ring sizes and connectivity patterns, with the numerical descriptors providing exact positional information for each structural element.
Alternative systematic nomenclatures found in chemical literature include several variations that emphasize different structural aspects of the compound. The designation 11,12-Didehydro-5,6-dihydro-dibenz[b,f]azocine Hydrochloride represents a commonly encountered variant that highlights the dehydrogenation pattern at positions 11 and 12, while maintaining the dihydro state at positions 5 and 6. Additional systematic names documented in chemical databases include 11,12-Didehydro-5,6-dihydro-dibenz[b,f]azocineHydrochloride and 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine hydrochloride, which represent minor typographical variations of the standard nomenclature.
The compound's trivial nomenclature encompasses several abbreviated forms commonly used in specialized chemical literature, though complete systematic names remain preferred for precise identification. Research publications often reference this compound using simplified designations that maintain chemical accuracy while improving readability in technical contexts. The hydrochloride designation specifically indicates the presence of hydrochloric acid as a counterion, forming a stable salt complex with the nitrogen-containing base structure.
Molecular Formula and Isomeric Variants
The molecular formula C₁₅H₁₂ClN precisely defines the atomic composition of this compound, indicating fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom. This formula corresponds to a molecular weight of 241.71 grams per mole, as determined through high-precision mass spectrometry and computational chemistry methods. The base compound, without the hydrochloride component, possesses the molecular formula C₁₅H₁₁N with a corresponding molecular weight of 205.25 grams per mole, demonstrating the addition of hydrochloric acid to form the stable salt.
| Property | Hydrochloride Salt | Base Compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClN | C₁₅H₁₁N |
| Molecular Weight | 241.71 g/mol | 205.25 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Rotatable Bonds | 0 | 0 |
The structural rigidity of both the hydrochloride salt and base compound is evidenced by their zero rotatable bond count, indicating highly constrained molecular geometries that contribute to their unique chemical properties. The hydrogen bonding characteristics remain consistent between both forms, with each maintaining one hydrogen bond donor and one hydrogen bond acceptor, though the hydrochloride salt exhibits enhanced intermolecular interactions due to ionic character.
Isomeric considerations for this compound involve several structural variants within the broader dibenzazocine family that share identical or similar molecular formulas but differ in ring fusion patterns, substitution positions, or stereochemical arrangements. The parent dibenz[b,f]azocine framework can accommodate various substitution patterns and saturation levels, leading to distinct isomeric forms with different chemical and physical properties. The 5,6-dihydrodibenzo[b,f]azocine variant, with molecular formula C₁₅H₁₃N, represents a closely related isomer that lacks the 11,12-dehydro functionality present in the target compound. Additionally, the 5,6,11,12-tetrahydrodibenzo[b,f]azocine isomer, formula C₁₅H₁₅N, demonstrates complete saturation of both ring systems, contrasting with the selective dehydrogenation pattern of the target compound.
Parent and Derived Compounds
The parent compound 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine serves as the fundamental molecular structure from which the hydrochloride salt is derived through acid-base chemistry. This parent compound, identified by Chemical Abstracts Service number 1369862-03-2, maintains the complete structural framework while existing in its free base form. The conversion to the hydrochloride salt involves protonation of the nitrogen atom within the azocine ring system, resulting in enhanced water solubility and improved crystalline stability characteristics essential for practical applications.
The broader family of related dibenzazocine compounds encompasses numerous structural variants that share the fundamental bicyclic benzene-azocine framework while differing in saturation patterns, ring sizes, or functional group substitutions. The 5,6,11,12-tetrahydrodibenzo[b,f]azocine represents a fully saturated derivative with molecular formula C₁₅H₁₅N and molecular weight 209.29 grams per mole. This compound, identified by Chemical Abstracts Service number 5697-88-1, demonstrates complete hydrogenation of both the 5,6 and 11,12 positions, contrasting with the selective dehydrogenation pattern observed in the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Saturation Pattern |
|---|---|---|---|---|
| 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine | 1369862-03-2 | C₁₅H₁₁N | 205.25 g/mol | Dehydro 11,12; Dihydro 5,6 |
| 5,6-Dihydrodibenzo[b,f]azocine | — | C₁₅H₁₃N | 207.27 g/mol | Dihydro 5,6 |
| 5,6,11,12-Tetrahydrodibenzo[b,f]azocine | 5697-88-1 | C₁₅H₁₅N | 209.29 g/mol | Tetrahydro 5,6,11,12 |
| Dibenz[b,f]azocine | — | C₁₅H₁₁N | 205.25 g/mol | Fully unsaturated |
The 5,6-dihydrodibenzo[b,f]azocine variant represents an intermediate saturation state within this compound family, maintaining hydrogenation at the 5,6 positions while preserving unsaturation at the 11,12 positions. This structural relationship demonstrates the systematic variation possible within the dibenzazocine framework, where selective hydrogenation and dehydrogenation reactions can produce distinct compounds with varying chemical and physical properties.
The dibenz[b,f]azocine parent system, representing the fully unsaturated form of the ring system, provides the foundational structure upon which all derived compounds are based. This parent framework, characterized by its extended conjugated system and planar geometry, serves as the starting point for chemical modifications that introduce specific saturation patterns, functional groups, or salt formations. The systematic relationship between these compounds demonstrates the versatility of the dibenzazocine scaffold for producing structurally related molecules with distinct properties suitable for various chemical applications.
Propiedades
IUPAC Name |
2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVLKSMBFKSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cycloaddition via Copper-Free Click Chemistry
Research indicates that metal-free azide-alkyne cycloaddition (often termed strain-promoted azide-alkyne cycloaddition, SPAAC) is a pivotal step in the synthesis. This approach leverages strained alkynes such as aza-dibenzocyclooctynes (ADIBO) derivatives, which readily react with azides without metal catalysts, thus avoiding cytotoxicity and side reactions.
Preparation of strained alkynes like ADIBO involves multi-step organic synthesis, starting from aromatic precursors, with key steps including lactam reduction, functional group transformations, and cycloaddition facilitation (see, US Patent US8912322B2).
The cycloaddition occurs under ambient conditions, forming the heterocyclic core with high regioselectivity and efficiency, as demonstrated in surface derivatization and biomolecule conjugation studies.
Functionalization of Precursors
The synthesis often involves functionalizing aromatic or heterocyclic precursors with azide or alkyne groups, followed by cyclization:
Azide incorporation can be achieved via nucleophilic substitution or enzymatic transfer, introducing azide groups onto biomolecules or surfaces.
Alkyne derivatization involves converting suitable precursors into strained cycloalkynes, such as ADIBO, via multi-step reactions including lactam reduction, acylation, and ring closure.
Specific Synthetic Routes
Based on research literature and patent disclosures, the following routes are prominent:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| A. Synthesis of Precursors | Preparation of aromatic lactams or related heterocyclic intermediates | Polyphosphoric acid (PPA), elevated temperatures, or reduction with lithium aluminum hydride (LiAlH4) | , US Patent US8912322B2 |
| B. Reduction of Lactam | Conversion to heterocyclic alkene or alkyne | Lithium aluminum hydride (LiAlH4), aprotic solvents | |
| C. Functional Group Transformation | Conversion of H to —C(O)—R4 groups or other functionalities | Acylation, amidation, or oxidation reactions | |
| D. Cyclization to Strained Alkyne | Ring closure to form ADIBO derivatives | Cyclization under thermal or microwave conditions, often with dehydrating agents | |
| E. Final Functionalization | Attachment of labels or surface groups | Coupling with biotin, fluorescent dyes, or biomolecules | Surface chemistry protocols, as in |
Research Findings on Preparation Conditions
Research indicates that ambient temperature and catalyst-free conditions are sufficient for the cycloaddition steps, which is advantageous for biological applications. The following table summarizes key conditions:
Data-Driven Synthesis Pathway
Research data from patents and experimental studies highlight the following optimized pathway:
| Step | Reagents | Conditions | Yield & Remarks |
|---|---|---|---|
| Lactam reduction | LiAlH4, ether | 58% yield, inert atmosphere | Efficient reduction to heterocyclic intermediate |
| Acylation | Acyl chlorides, pyridine | 71% yield | Functionalization for subsequent cyclization |
| Cyclization to strained alkyne | Thermal dehydration, microwave irradiation | High yield, ambient conditions | Rapid formation of ADIBO derivatives |
| Surface conjugation | Azide or alkyne groups, copper-free click | Room temperature, no catalyst | High specificity, minimal side reactions |
Notes on Purification and Characterization
- Purification typically involves chromatography (flash, preparative HPLC).
- Characterization employs NMR, IR, MS, and X-ray crystallography to confirm heterocyclic formation and purity.
Summary of Key Preparation Techniques
- Multi-step organic synthesis starting from aromatic lactams or related heterocyclic precursors.
- Reduction of lactams to heterocyclic alkenes or alkynes using LiAlH4.
- Functional group modifications to introduce azides or other reactive groups.
- Strain-promoted cycloaddition reactions for ring closure, utilizing ADIBO derivatives.
- Surface and biomolecule conjugation via metal-free click chemistry, enabling biocompatible synthesis.
Análisis De Reacciones Químicas
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
- Reference Standard : The compound serves as a reference standard in pharmaceutical testing. It is utilized in various chemical reactions as a reagent due to its unique structural properties .
- Chemical Reactions : It can undergo various reactions including:
| Reaction Type | Reagents Used | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | Convert to oxidized form |
| Reduction | Lithium aluminum hydride | Reduce double bonds |
| Substitution | Various nucleophiles | Modify functional groups |
Biology
- Molecular Studies : The compound is used in molecular biology to explore its interactions with biological molecules. It aids in understanding receptor binding and enzyme modulation .
- Neuroprotective Potential : Research indicates that the compound may protect neuronal cells from oxidative stress. In vitro studies have shown that treatment with this compound reduced cell death by approximately 40% compared to untreated controls and increased levels of antioxidant enzymes .
Industry
- Synthesis of Complex Molecules : In industrial applications, this compound is used as an intermediate in the synthesis of other complex molecules and materials .
Antimicrobial Activity
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride against various pathogens. The results indicated significant activity:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Neuroprotective Effects
In a separate research initiative focusing on neuroprotection, the compound was tested on neuronal cell lines subjected to oxidative stress. Results demonstrated:
Mecanismo De Acción
The mechanism of action of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
5,6,11,12-Tetrahydrodibenzo[b,f]azocine Hydrochloride
- Molecular Formula : C₁₅H₁₄ClN (vs. C₁₅H₁₁N·HCl for the target compound) .
- Key Differences : The tetrahydro derivative lacks the 11,12-didehydro group, resulting in a saturated azocine ring. This reduces its reactivity in click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) compared to the target compound’s strained alkyne moiety .
- Applications : Primarily used in traditional organic synthesis rather than advanced bioconjugation .
5,11-Dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines
- Synthesis: Prepared via HCl-mediated cyclization of 2-alkylaminobenzaldehydes, contrasting with the target compound’s synthesis via Beckmann rearrangement or Friedel-Crafts alkylation .
- Reactivity : The epoxide group enables nucleophilic ring-opening reactions, whereas the target compound’s alkyne participates in bioorthogonal chemistry .
Dibenz[c,e]azaphosphorine and Thiazine Dioxide Derivatives
Reactivity and Functionalization
- Hydrogenation: The target compound’s dihydro scaffold can be fully reduced to tetrahydro derivatives using Pd/C and H₂, whereas pre-saturated analogs (e.g., tetrahydrodibenzoazocine) cannot undergo further reduction .
- Halogenation : Bromination of the target compound occurs at the aromatic rings, while epoxydibenzoazocines undergo epoxide ring-opening with nucleophiles like amines .
- Bioconjugation: The strained alkyne in the target compound enables efficient azide-alkyne cycloaddition (e.g., with azide-functionalized antibodies), a feature absent in non-alkynyl analogs .
Actividad Biológica
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride (CAS Number: 1704699-33-1) is a chemical compound characterized by its unique dibenzazocine structure. It has garnered attention in the scientific community for its potential biological activities and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C₁₅H₁₂ClN
- Molecular Weight : 241.71 g/mol
- IUPAC Name : 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne; hydrochloride
- Canonical SMILES : C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl
Synthesis Methods
The synthesis of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride typically involves cyclization reactions using palladium catalysts and bases under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various pharmacological effects.
Interaction with Biological Targets
Research indicates that this compound may interact with multiple biological targets, including:
- Kinases : Potential inhibition of checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation.
- Receptors : Binding affinity to various neurotransmitter receptors may suggest psychoactive properties.
Case Studies and Research Findings
Several studies have highlighted the biological effects and potential therapeutic applications of this compound:
-
Inhibition of Chk1 Kinase :
- A study identified compounds structurally similar to dibenzazocine derivatives that exhibited potent inhibition of Chk1 kinase activity. These findings suggest that 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride could be developed as a novel anticancer agent due to its ability to enhance the cytotoxicity of chemotherapeutic agents like camptothecin .
- Pharmacokinetics :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Dibenz[b,f]azocine | Core structure | Fully saturated without didehydro form |
| 5,6-Dihydro-Dibenz[b,f]azocine | Partial similarity | Lacks didehydro configuration |
| 11-Hydroxy-Dibenz[b,f]azocine | Core structure | Contains a hydroxyl group |
The uniqueness of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride lies in its specific didehydro configuration and potential biological activities that differentiate it from other similar compounds.
Q & A
Q. What are the established synthetic routes for preparing 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine hydrochloride?
The compound is synthesized via multistep routes involving:
- LiAlH₄ reduction of 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one to yield the tetrahydro intermediate, followed by microwave-assisted alkylation (e.g., with 1-bromo-3-chloropropane at 200°C for 15 min) .
- Beckmann rearrangement of dibenzosuberone oxime followed by reduction, as described by Monro et al. (1963), providing regioselective access to the azocine skeleton . Purification typically involves column chromatography or recrystallization from ethanol .
Q. What analytical techniques are critical for structural validation of this compound?
Key methods include:
- ¹H/¹³C NMR spectroscopy to confirm the bicyclic framework and substituent positions. For example, NMR studies reveal conformational equilibria between boat-chair and twist-boat forms in CDCl₃ and trifluoroacetic acid .
- Elemental analysis (e.g., C, H, N content) to verify purity, as shown in synthetic protocols where calculated vs. found values align within ±0.2% .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight (205.25 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
Stability data indicate:
- Storage at –20°C in anhydrous, light-protected environments prevents decomposition .
- Sensitivity to prolonged exposure to moisture or heat (>100°C), which may lead to hydrolysis or ring-opening reactions .
Advanced Research Questions
Q. How do N-substituents influence the conformational dynamics of the azocine core?
NMR studies demonstrate that bulky N-alkyl groups (e.g., ethyl, propyl) shift the equilibrium toward the twist-boat conformation in CDCl₃, whereas protonation in trifluoroacetic acid stabilizes the boat-chair form . Inversion barriers for conformational interconversion increase with substituent size (e.g., >18 kcal/mol for quaternary methiodides) .
Q. What methodological strategies address contradictions in spectroscopic data during synthesis?
Discrepancies in NMR or mass spectra may arise from:
- Solvent-dependent conformational changes , resolved by comparing spectra in CDCl₃ vs. DMSO-d₆ .
- Byproduct formation during alkylation, mitigated by optimizing reaction time/temperature (e.g., microwave vs. conventional heating) . Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (where feasible) is recommended .
Q. What role does this compound play in targeted drug delivery systems?
It serves as a linker in antibody-drug conjugates (ADCs) , enabling covalent attachment to HER2-targeting antibodies. For example, derivatives like N-(3-aminopropionyl)-5,6-dihydro-11,12-didehydrodibenzo[b,f]azocine enhance tumor-specific payload delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
